Dibenzyl L-glutamate

CAS No.: 2768-50-5

Cat. No.: VC4095663

Molecular Formula: C19H21NO4

Molecular Weight: 327.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2768-50-5 |

|---|---|

| Molecular Formula | C19H21NO4 |

| Molecular Weight | 327.4 g/mol |

| IUPAC Name | dibenzyl (2S)-2-aminopentanedioate |

| Standard InChI | InChI=1S/C19H21NO4/c20-17(19(22)24-14-16-9-5-2-6-10-16)11-12-18(21)23-13-15-7-3-1-4-8-15/h1-10,17H,11-14,20H2/t17-/m0/s1 |

| Standard InChI Key | DHQUQYYPAWHGAR-KRWDZBQOSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)OCC2=CC=CC=C2)N |

| SMILES | C1=CC=C(C=C1)COC(=O)CCC(C(=O)OCC2=CC=CC=C2)N |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)CCC(C(=O)OCC2=CC=CC=C2)N |

Introduction

Chemical Structure and Nomenclature

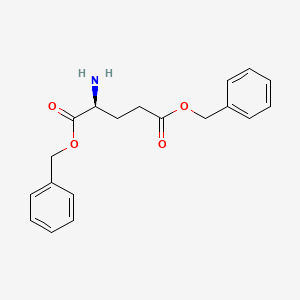

Dibenzyl L-glutamate (CAS: 2768-50-5) is systematically named (2S)-2-aminopentanedioic acid α,γ-dibenzyl ester. Its hydrochloride form (CAS: 4561-10-8) features a molecular formula of C₁₉H₂₂ClNO₄ and a molecular weight of 363.84 g/mol . The compound’s structure comprises an L-glutamic acid backbone with benzyl groups (-CH₂C₆H₅) esterifying both carboxyl moieties, rendering it lipophilic and resistant to nucleophilic attack at these positions (Figure 1) .

Key Structural Features:

-

Stereochemistry: The α-carbon retains the (S)-configuration of natural L-glutamic acid, crucial for biological activity .

-

Protection Strategy: Benzyl esters provide orthogonal protection, enabling selective deprotection under hydrogenolytic or acidic conditions .

Synthesis Methodologies

Classical Chemical Synthesis

The synthesis of dibenzyl L-glutamate typically involves esterification of L-glutamic acid with benzyl alcohol in the presence of acid catalysts. A notable method employs p-toluenesulfonic acid (TsOH) in cyclohexane, achieving yields exceeding 90% with minimal racemization :

Procedure:

-

Reagents: L-glutamic acid (1 eq), benzyl alcohol (5 eq), TsOH (1.2 eq), cyclohexane (solvent).

-

Reaction Conditions: Reflux at 80°C for 6 hours under Dean-Stark trap to remove water.

-

Workup: Precipitation with ethyl acetate yields the TsOH salt, which is filtered and dried .

Advantages:

-

Solvent Choice: Cyclohexane avoids racemization observed in toluene or benzyl alcohol .

-

Scalability: Demonstrated on multigram scales (e.g., 20 g starting material) .

Biocatalytic Routes

Recent advances highlight enzymatic approaches for selective mono- or diesterification:

-

Protease-Catalyzed Mono-Esterification: Alcalase protease selectively benzylates N-Boc L-glutamic acid at the α-position (81% yield), leaving the γ-carboxyl free for further functionalization .

-

γ-Selective Hydrolysis: Lipases hydrolyze the γ-benzyl ester of α,γ-dibenzyl L-glutamate, enabling isolation of α-benzyl L-glutamate (71% yield) .

Physicochemical Properties

Dibenzyl L-glutamate exhibits distinct physical characteristics critical for its handling and application (Table 1) :

Table 1: Physical Properties of Dibenzyl L-Glutamate and Derivatives

| Property | Dibenzyl L-Glutamate HCl | Dibenzyl L-Glutamate Tosylate |

|---|---|---|

| Melting Point | 102–106°C | 142°C |

| Specific Rotation | +8.5° to +10.0° (c=2, H₂O) | +7.4° (c=1, MeOH) |

| Solubility | Slight in DMSO, EtOH | Slight in MeOH, EtOAc |

| Molecular Weight | 363.84 g/mol | 499.58 g/mol |

Stability Considerations:

-

Acid Sensitivity: Hydrochloride form decomposes under strong acidic conditions (pH <2) .

-

Light Sensitivity: Storage in amber vials under inert atmosphere recommended .

Applications in Pharmaceutical Synthesis

Intermediate for L-Glutamine Production

The 1959 patent US2883399A details dibenzyl L-glutamate’s role in synthesizing L-glutamine, a component of vaccine media :

Peptide Synthesis

As a building block, dibenzyl L-glutamate avoids side-chain reactions during solid-phase peptide synthesis. For example, it facilitates the synthesis of polyglutamate dendrimers for drug delivery .

Recent Research Advancements

Enzymatic Resolution

Chiral HPLC (Phenomenex Lux Amylose-2 column) resolves enantiomers with >99% ee, enabling quality control in API manufacturing .

Agricultural Applications

Dibenzyl L-glutamate derivatives act as plant growth regulators, enhancing nitrogen assimilation in crops like wheat and rice .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume